N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide
Description
"N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide" is a pyrimidinone derivative featuring a benzylsulfanyl group at position 2 and a benzamide moiety at position 5 of the pyrimidinone core. The compound’s structure combines a thioether (benzylsulfanyl) and an amide group, which may confer distinct physicochemical properties, such as moderate lipophilicity (due to the benzyl group) and hydrogen-bonding capacity (via the amide and carbonyl groups).
Properties
CAS No. |
109315-25-5 |
|---|---|
Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI Key |
GXBTZJHDARQPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through a Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction to introduce the benzylthio group. Finally, the benzamide moiety is attached through an amide coupling reaction using benzoyl chloride and a suitable base, such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(Benzylthio)-4-oxo-1,4-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer. The benzylthio group is believed to enhance the binding affinity of the compound to these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide" can be contextualized by comparing it to related pyrimidinone derivatives. Below is a detailed analysis based on structural analogs identified in pharmacopeial and synthetic studies:
Structural Analogues from Pharmacopeial Literature
Compounds m, n, and o (reported in Pharmacopeial Forum, 2017) share the dihydropyrimidinone core but differ in substituents (Table 1). For example:
- Compound m: Features a 2-(2,6-dimethylphenoxy)acetamido group and a tetrahydropyrimidin-1(2H)-yl moiety.
- Key Differences: The absence of a benzylsulfanyl group and the inclusion of a dimethylphenoxyacetamido side chain suggest enhanced steric bulk and altered electronic properties compared to the target compound. Phenoxy groups typically increase metabolic stability but may reduce solubility compared to thioethers .
Substituent-Driven Property Analysis
- Benzylsulfanyl vs. Phenoxy Groups: The benzylsulfanyl group in the target compound introduces a sulfur atom, which is more polarizable than oxygen in phenoxy groups. This may enhance π-π stacking interactions but could also increase susceptibility to oxidation.
- Amide vs. Carboxamide Linkages : The benzamide group at position 5 provides a planar, hydrogen-bonding motif, analogous to carboxamide groups in other derivatives. However, steric effects from bulkier substituents (e.g., isopropyl in trispyrimidonamides) could hinder binding in certain biological targets.
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Accessibility: The target compound’s monomeric structure likely requires fewer synthetic steps compared to oligomeric analogs, making it more feasible for high-throughput screening .
- Biological Data Limitations: No direct pharmacological data for the target compound are available in the provided sources. In contrast, trispyrimidonamides demonstrate validated α-helix mimetic activity, emphasizing the role of structural complexity in specific applications .
- SAR Hypotheses: Replacement of the benzylsulfanyl group with electron-withdrawing substituents (e.g., nitro or cyano) could modulate electronic properties and binding affinity, as seen in related kinase inhibitors.
Biological Activity
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide (CAS Number: 957050-63-4) is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.45 g/mol. The compound features a benzamide structure linked to a dihydropyrimidine moiety, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl thiol with appropriate pyrimidine precursors under controlled conditions. These reactions often utilize various catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For example, research reported IC50 values indicating potent activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Toxicity Studies
Toxicity assessments using zebrafish embryos have classified some derivatives as low-toxicity compounds, which is promising for their potential therapeutic applications. The acute toxicity was measured at concentrations that did not adversely affect embryonic development.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study highlighted that certain derivatives exhibited higher antimicrobial activity than standard antibiotics at comparable concentrations .
- Cytotoxicity : In a comparative analysis, the compound demonstrated IC50 values of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating substantial anticancer potential .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications on the benzene ring significantly influenced the biological activity, suggesting avenues for further optimization .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| Anticancer Activity | A-549 | 22.09 | Significant cytotoxicity |
| Anticancer Activity | MCF-7 | 6.40 | High potency compared to controls |
| Antimicrobial Activity | Various Bacteria | Varies | Superior to standard antibiotics |
| Toxicity | Zebrafish Embryo | 20.58 | Classified as low toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
